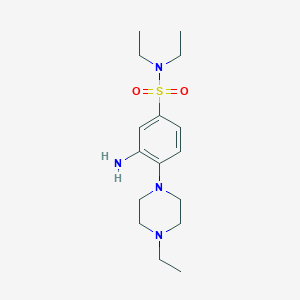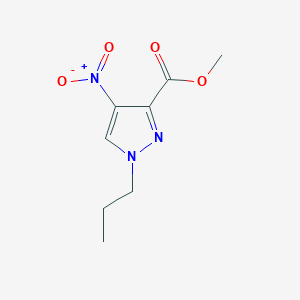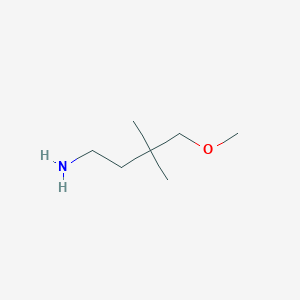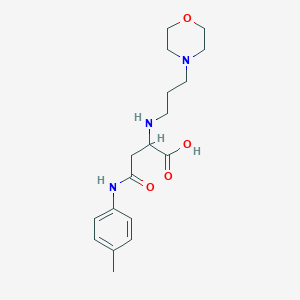
3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C16H28N4O2S and a molecular weight of 340.48 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with an amino group and a sulfonamide group. The sulfonamide group is further substituted with a diethylamino group and an ethylpiperazinyl group .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Predicted properties include a melting point of 200.56°C, a boiling point of approximately 504.0°C at 760 mmHg, a density of approximately 1.2 g/cm3, and a refractive index of n20D 1.57 .Aplicaciones Científicas De Investigación
Catalytic Applications
The use of sulfonamide ligands, such as those derived from benzene sulfonamide, has been demonstrated in the catalytic enantioselective addition of diethylzinc to aldehydes. These ligands, including variations of the sulfonamide group, enable the production of secondary alcohols with high enantioselectivity, showcasing their utility in asymmetric synthesis (Hirose, Sugawara, & Kodama, 2011).
Synthesis of Adenosine Receptor Antagonists
Sulfonamides have been utilized in the synthesis of potent and selective adenosine A2B receptor antagonists. A novel method for sulfonamide formation was developed to overcome challenges in yields, leading to significant advancements in the development of new therapeutic agents (Yan et al., 2006).
Metal Complexation for Enhanced Biological and Catalytic Activities
Research on tosylated aminopyridines and their complexation with metal ions like Ni(II) and Fe(II) demonstrates the potential of sulfonamide derivatives to enhance the biological and catalytic properties of ligands. These complexes have implications for pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).
Development of New Organosulfur Metallic Compounds
Sulfonamide-based Schiff base ligands have been synthesized and coordinated with transition metals, revealing significant antimicrobial and antioxidant activities. These findings open avenues for the use of sulfonamide compounds in drug development and other applications (Hassan et al., 2021).
Microwave-Assisted Synthesis of Sultams
Sultams, cyclic sulfonamides, have shown a wide range of biological activities. Microwave-assisted continuous flow organic synthesis (MACOS) has been utilized for the multi-gram synthesis of sultams, highlighting the efficiency and versatility of sulfonamide compounds in organic synthesis (Ullah et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2S/c1-4-18-9-11-19(12-10-18)16-8-7-14(13-15(16)17)23(21,22)20(5-2)6-3/h7-8,13H,4-6,9-12,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMXPFIREPMHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N(CC)CC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Propionylamino)phenoxy]acetic acid](/img/structure/B2579860.png)




![3-((Benzyloxy)methyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidine](/img/structure/B2579867.png)

![N-(2-nitrophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2579870.png)



![5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-[2-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2579880.png)